5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate
Overview
Description
“5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is a compound that contains a quinoline scaffold, which is a nitrogen-containing bicyclic compound1. Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc1. However, specific information about “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is not readily available in the literature.
Synthesis Analysis
The synthesis of quinoline derivatives often involves esterification of organic molecules2. A common approach is the Steglich esterification, which involves O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts2. However, the specific synthesis process for “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is not explicitly mentioned in the literature.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies3. However, the specific molecular structure analysis for “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is not available in the literature.
Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For instance, they can undergo O-acylation with different acylating counterparts2. However, the specific chemical reactions involving “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” are not detailed in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be determined using various analytical techniques6. However, the specific physical and chemical properties of “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” are not provided in the literature.Safety And Hazards
The safety and hazards associated with quinoline derivatives can vary depending on their specific structure and functional groups. However, the specific safety and hazards information for “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” is not available in the literature.
Future Directions
Given the wide range of applications and biological activities of quinoline derivatives, further research into the synthesis, characterization, and application of “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate” could be beneficial. However, specific future directions are not outlined in the literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive. Further research and analysis would be needed for a more detailed understanding of “5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate”.
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-nitrobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5S/c16-13-7-8-14(15-12(13)2-1-9-17-15)23-24(21,22)11-5-3-10(4-6-11)18(19)20/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNKZUIOXLFLDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-8-yl 4-nitrobenzene-1-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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